molecular formula C24H23N3O6 B11181331 3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11181331
M. Wt: 449.5 g/mol
InChI Key: FFTLAYGILAOUGB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trimethoxyphenyl group, a naphthyl group, and a pyrrolidinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzohydrazide with a naphthyl-substituted pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tubulin polymerization, affecting cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N’-[(E)-1-naphthylmethylene]benzohydrazide
  • 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide

Uniqueness

3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and activity in various applications.

This detailed overview provides a comprehensive understanding of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)benzohydrazide

InChI

InChI=1S/C24H23N3O6/c1-31-19-11-15(12-20(32-2)22(19)33-3)23(29)26-25-17-13-21(28)27(24(17)30)18-10-6-8-14-7-4-5-9-16(14)18/h4-12,17,25H,13H2,1-3H3,(H,26,29)

InChI Key

FFTLAYGILAOUGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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